(1,5-dimethyl-1H-benzimidazol-2-yl)methanol
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Overview
Description
(1,5-dimethyl-1H-benzimidazol-2-yl)methanol is an organic compound with the molecular formula C10H12N2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to interact with various biological targets .
Mode of Action
It’s worth noting that benzimidazole compounds have been reported to bind to dna grooves and exhibit peroxide-mediated dna-cleavage properties .
Biochemical Pathways
It has been suggested that benzimidazole derivatives can react with various free radicals through several possible reaction pathways .
Pharmacokinetics
It is generally considered to be air stable , which may impact its bioavailability.
Result of Action
Benzimidazole derivatives have been reported to have high cytotoxic activities .
Action Environment
It is generally considered to be air stable , which suggests that it may retain its efficacy in various environmental conditions.
Biochemical Analysis
Biochemical Properties
(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanol has been found to interact with DNA grooves and has peroxide mediated DNA-cleavage properties . This suggests that it may interact with enzymes and proteins involved in DNA replication and repair.
Cellular Effects
The compound has been tested on cell lines HepG2, DLD-1, and MDA-MB-231, and was found to have high cytotoxic activities . It also causes abnormal distortion of the germinating bud tube of pathogenic bacteria spores and distortion of the cell wall, affecting the formation of attachment cells .
Molecular Mechanism
(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanol binds to DNA grooves and has peroxide mediated DNA-cleavage properties . It is believed that the bactericidal mechanism of benzimidazole fungicides is mainly through the combination of microtubule proteins with spindle fibers, which inhibits the bud cell division of the fungus, impedes the formation of spindle fibers in the process of cell mitosis, and effectively inhibits the reproduction and growth of the pathogenic bacteria to achieve antimicrobial effects .
Temporal Effects in Laboratory Settings
The effects of temperature, reaction time, and amount of catalyst on the reaction, and the reusability of the catalyst, were investigated . Its main decomposition product acts as a nucleating agent for (1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanol with the overall effect of boosting conductivity of the final doped P (NDI2OD-T2) films .
Metabolic Pathways
It was used as a catalyst for the synthesis of dimethyl carbonate (DMC) from methanol and CO2 in the presence of dicyclohexyl carbodiimide (DCC) as a promoter .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol typically involves the cyclization of o-phenylenediamine with suitable aldehydes or ketones.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1,5-dimethyl-1H-benzimidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The compound can be reduced to form the corresponding benzimidazole derivative without the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: The major products include (1,5-dimethyl-1H-benzimidazol-2-yl)formaldehyde and (1,5-dimethyl-1H-benzimidazol-2-yl)carboxylic acid.
Reduction: The major product is 1,5-dimethyl-1H-benzimidazole.
Substitution: The products vary depending on the nucleophile used.
Scientific Research Applications
(1,5-dimethyl-1H-benzimidazol-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential as antimicrobial, antiviral, and anticancer agents.
Industry: It is used as a corrosion inhibitor and in the formulation of various industrial chemicals
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole: The parent compound without the hydroxymethyl and methyl groups.
2-methyl-1H-benzimidazole: A derivative with a methyl group at the 2-position.
2-hydroxymethyl-1H-benzimidazole: A derivative with a hydroxymethyl group at the 2-position
Uniqueness
(1,5-dimethyl-1H-benzimidazol-2-yl)methanol is unique due to the presence of both methyl groups at the 1 and 5 positions and a hydroxymethyl group at the 2-position. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(1,5-dimethylbenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-3-4-9-8(5-7)11-10(6-13)12(9)2/h3-5,13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLWHKGUVVPVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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